molecular formula C13H22N2O5 B069292 2-Ethoxycarbonylmethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester CAS No. 168160-77-8

2-Ethoxycarbonylmethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B069292
M. Wt: 286.32 g/mol
InChI Key: NJHZZPIDXJKZKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, has been described using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies. Single crystal X-ray diffraction analysis further confirmed the structures, showcasing the methodological advancements in synthesizing these compounds for biological evaluation against various microorganisms (Kulkarni et al., 2016).

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was analyzed using X-ray diffraction, revealing a linear shape with the ethyl acetate moiety adopting a fully extended conformation. Detailed analysis via Hirshfeld surface analysis and fingerprint plots provided insights into the intermolecular interactions and crystal packing, contributing to the understanding of its structural characteristics and potential for further chemical modifications (Kulkarni et al., 2016).

Chemical Reactions and Properties

Studies on the synthesis of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, have shown the capability of these molecules to engage in various chemical reactions, including condensation reactions. The resulting compounds have been characterized by spectroscopic evidence and crystallographic data, indicating their reactivity and potential utility in further chemical synthesis and biological applications (Sanjeevarayappa et al., 2015).

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis and characterization of novel chemical structures. For instance, Kulkarni et al. (2016) synthesized and characterized two derivatives of N-Boc piperazine, highlighting their linear and L-shaped molecular structures through X-ray diffraction analysis. These compounds demonstrated moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
  • Another study by Kolter et al. (1996) focused on the crystal structure of a related ester, illustrating the molecule's configuration and intermolecular hydrogen bonds, contributing to our understanding of molecular interactions and structural analysis (Kolter et al., 1996).

Building Blocks for Complex Molecules

  • The compound serves as a versatile building block in the synthesis of complex molecules. Passarella et al. (2005) demonstrated its use in a short, enantioselective synthesis of sedridines, ethylnorlobelols, and coniine, showcasing its application in creating biologically active alkaloids (Passarella et al., 2005).
  • Ivanov et al. (2017) explored its application in synthesizing new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, further emphasizing the compound's role in developing novel chemical entities with potential for further functionalization and application in various chemical research domains (Ivanov et al., 2017).

Molecular Structure Analysis

  • Research on the molecular structure and synthesis of chiral and cyclic amino acid esters by Moriguchi et al. (2014) underscored the compound's significance in studying chiral compounds and their applications in asymmetric synthesis and molecular structure determination (Moriguchi et al., 2014).

Hydrolysis and Reaction Studies

  • The compound's reactivity and interaction with other chemical entities have been subjects of study, as seen in Iwanami et al. (1964), who investigated the hydrolysis of products obtained from reactions with diethyl acetylenedicarboxylate, contributing to the understanding of its chemical behavior and potential transformations (Iwanami et al., 1964).

properties

IUPAC Name

tert-butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-5-19-10(16)8-9-11(17)14-6-7-15(9)12(18)20-13(2,3)4/h9H,5-8H2,1-4H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHZZPIDXJKZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406856
Record name 2-Ethoxycarbonylmethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxycarbonylmethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester

CAS RN

168160-77-8
Record name 2-Ethoxycarbonylmethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1-carboxylate
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